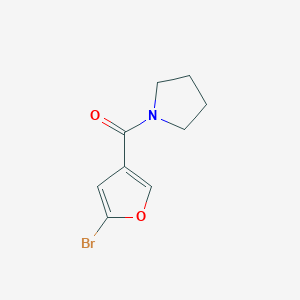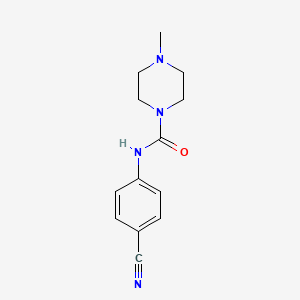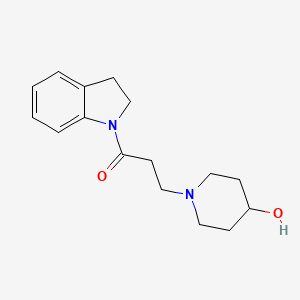
N-(2-methylpropyl)quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylpropyl)quinoxaline-6-carboxamide is a chemical compound that belongs to the quinoxaline family. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has shown promising results in various studies, making it an essential tool for researchers looking to understand the intricacies of the human brain.
作用機序
The mechanism of action of N-(2-methylpropyl)quinoxaline-6-carboxamide involves the inhibition of the NMDA receptor. This receptor plays a critical role in the regulation of synaptic plasticity and memory formation. By inhibiting this receptor, N-(2-methylpropyl)quinoxaline-6-carboxamide can modulate synaptic transmission and alter the strength of synaptic connections in the brain.
Biochemical and Physiological Effects:
N-(2-methylpropyl)quinoxaline-6-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a key process in the formation of long-term memories. It has also been shown to increase the release of neurotransmitters such as glutamate and dopamine, which are essential for normal brain function.
実験室実験の利点と制限
One of the main advantages of using N-(2-methylpropyl)quinoxaline-6-carboxamide in lab experiments is its potent inhibitory effect on the NMDA receptor. This makes it an essential tool for researchers looking to understand the mechanisms underlying learning and memory. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Researchers must be careful to use appropriate concentrations and safety measures when working with this compound.
将来の方向性
There are several future directions for research involving N-(2-methylpropyl)quinoxaline-6-carboxamide. One area of interest is the role of this compound in the regulation of synaptic plasticity and memory formation. Further research is needed to fully understand the mechanisms underlying these processes and how N-(2-methylpropyl)quinoxaline-6-carboxamide can be used to modulate them.
Another area of interest is the potential therapeutic applications of N-(2-methylpropyl)quinoxaline-6-carboxamide. It has been shown to have potential in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to fully understand the therapeutic potential of this compound and how it can be used to treat these disorders.
Conclusion:
In conclusion, N-(2-methylpropyl)quinoxaline-6-carboxamide is a potent inhibitor of the NMDA receptor that has been extensively studied for its potential use in scientific research. It has shown promising results in various studies, making it an essential tool for researchers looking to understand the intricacies of the human brain. Further research is needed to fully understand the mechanisms underlying its effects and its potential therapeutic applications.
合成法
N-(2-methylpropyl)quinoxaline-6-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-methylpropylamine with 2,3-dichloroquinoxaline in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(2-methylpropyl)quinoxaline-6-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of the NMDA receptor, which is a key player in the regulation of synaptic plasticity and memory formation. This makes it an essential tool for researchers looking to understand the mechanisms underlying learning and memory.
特性
IUPAC Name |
N-(2-methylpropyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9(2)8-16-13(17)10-3-4-11-12(7-10)15-6-5-14-11/h3-7,9H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEXNZYVBGSCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)quinoxaline-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)










![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)
